6-Chloro-3-iodo-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-3-iodo-2-methoxypyridine” is a chemical compound with the molecular formula C6H5ClINO . It has a molecular weight of 269.47 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The linear formula of “this compound” is C6H5ClINO . The InChI code is InChI=1S/C6H5ClINO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 .
Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 303.9±42.0 °C and its predicted density is 1.915±0.06 g/cm3 . The compound is typically stored at room temperature .
Scientific Research Applications
Chemical Reaction Pathways
Lithiation of Pyridines
Studies have investigated the lithiation process in pyridines similar to 6-Chloro-3-iodo-2-methoxypyridine. For example, Gros et al. (2003) explored the lithiation pathway of 2-chloro and 2-methoxypyridine with LDA and LTMP, proposing a mechanism involving precomplexation of lithium dialkylamides near the H-6 proton and formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).
Spectroscopic Analysis
Density functional theory studies, such as those by Arjunan et al. (2011), have been conducted on molecules like 2-chloro-6-methoxypyridine to analyze their vibrational and electronic spectra. These studies help in understanding the influence of different substituents on the spectral characteristics of pyridines (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Synthesis and Reactivity
Regiospecificity in Pyridines
Research by Gros et al. (2002) on 2-chloro- and 2-methoxypyridine with BuLi-LiDMAE has revealed insights into the regiospecificity of lithiation in these compounds. This study suggested a direct lithiation at C-6, which is relevant to understanding the reactivity of related compounds (Gros, Choppin, Mathieu, & Fort, 2002).
Nitration of Pyridines
Bissell and Swansiger (1987) reported on the nitration of pyridine N-oxides, a process that could be similar in compounds like this compound. Understanding the nitration yields and conditions provides insights into the chemical behavior of these compounds (Bissell & Swansiger, 1987).
Specialized Applications
- Radioligand Synthesis: Gao et al. (2016) synthesized MK-1064, a molecule starting from a structure similar to this compound, for use as a PET radioligand. This demonstrates the potential application of such compounds in medical imaging and diagnostics (Gao, Wang, & Zheng, 2016).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-3-iodo-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGNVRJOXGHOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.